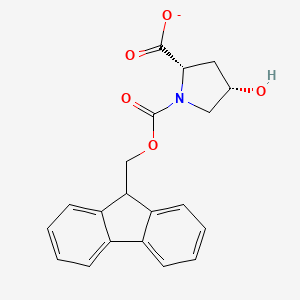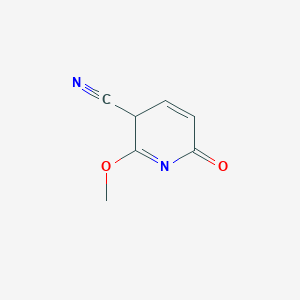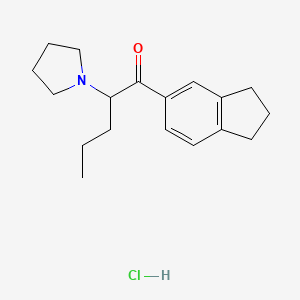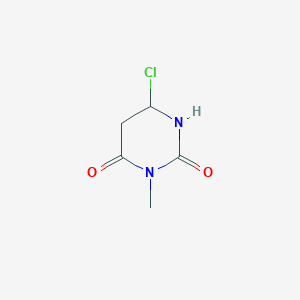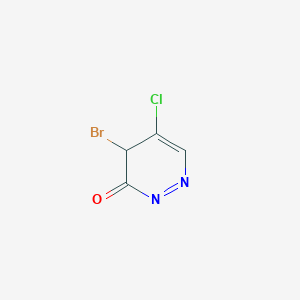
4-bromo-5-chloro-4H-pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloro-4H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family Pyridazinones are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-chloro-4H-pyridazin-3-one typically involves the cyclization of appropriate hydrazine derivatives with suitable ketones or esters. One common method includes the reaction of hydrazine or aryl hydrazines with 1,4-dicarbonyl compounds under controlled conditions . The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-4H-pyridazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridazinones, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-5-chloro-4H-pyridazin-3-one has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its diverse reactivity and functionalization potential.
Mechanism of Action
The mechanism of action of 4-bromo-5-chloro-4H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may act as an antagonist to specific receptors or inhibit key enzymes involved in metabolic pathways . The exact mechanism depends on the specific application and the biological target being studied.
Comparison with Similar Compounds
4,5-Disubstituted Pyridazinones: These compounds share a similar core structure but differ in the substituents attached to the pyridazinone ring.
Pyridazine Derivatives: Compounds like pyridazine and its derivatives exhibit similar pharmacological activities and structural features.
Uniqueness: 4-Bromo-5-chloro-4H-pyridazin-3-one is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of diverse derivatives with various pharmacological activities.
Properties
Molecular Formula |
C4H2BrClN2O |
|---|---|
Molecular Weight |
209.43 g/mol |
IUPAC Name |
4-bromo-5-chloro-4H-pyridazin-3-one |
InChI |
InChI=1S/C4H2BrClN2O/c5-3-2(6)1-7-8-4(3)9/h1,3H |
InChI Key |
RKTMFOXOWZSEJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(C(=O)N=N1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12357060.png)
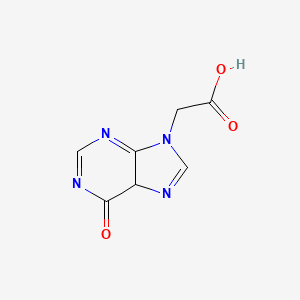
![tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357086.png)
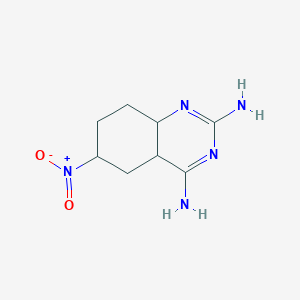

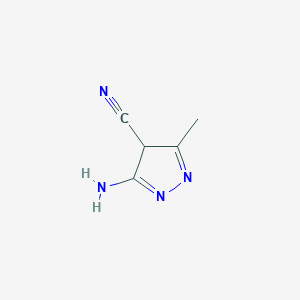
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12357105.png)

